molecular formula C18H21N5O2S3 B2454597 N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 389074-05-9

N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2454597
CAS No.: 389074-05-9
M. Wt: 435.58
InChI Key: JNGAXHWNGHDIOO-UHFFFAOYSA-N
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Description

N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of thiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S3/c24-13(20-15-19-1-2-26-15)9-27-17-23-22-16(28-17)21-14(25)18-6-10-3-11(7-18)5-12(4-10)8-18/h1-2,10-12H,3-9H2,(H,19,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGAXHWNGHDIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include n-alkylbromides and bases .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the heterocyclic rings .

Scientific Research Applications

N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and thiadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to its combination of thiazole and thiadiazole rings, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications .

Biological Activity

N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

  • Thiadiazole and Thiazole Moieties : Known for their diverse biological activities.
  • Adamantane Core : Imparts stability and enhances lipophilicity.
PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S₂
Molecular Weight398.49 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For example:

  • Antibacterial Effects : Compounds similar to N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have reported inhibition zones ranging from 15 to 19 mm against pathogens like Salmonella typhi and E. coli at concentrations of 500 μg/disk .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

  • Cell Proliferation Inhibition : The compound demonstrated anti-proliferative effects against cancer cell lines such as MCF-7 and HCT116 with IC50 values indicating strong activity (e.g., an IC50 of 2.44 µM against LoVo cells) .
  • Mechanisms of Action : The compound may inhibit key enzymes involved in cell cycle regulation (e.g., CDK9), leading to increased apoptosis in cancer cells .

The biological activity of N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane is thought to involve:

  • Enzyme Inhibition : Binding to specific targets such as kinases or transcription factors.
  • Cell Cycle Modulation : Altering the distribution of cells in various phases of the cell cycle.

Study on Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives:

  • Test Compounds : Several derivatives were synthesized and tested for their antimicrobial efficacy.
  • Results : The most active compounds showed significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, suggesting that modifications in the thiadiazole structure can enhance biological activity .

Evaluation of Anticancer Properties

A recent investigation into the anticancer properties of thiadiazole derivatives included:

  • Cell Lines Used : MCF-7 (breast cancer), LoVo (colon cancer).
  • Findings : Compounds exhibited potent anti-proliferative effects with minimal toxicity in normal cell lines, indicating a promising therapeutic index for further development .

Q & A

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Co-Solvents : Use 10% DMSO + 5% Tween-80 in saline for IP administration .
  • Prodrug Design : Synthesize phosphate esters of the carboxamide group to enhance aqueous solubility 10-fold .

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